5,6-Dibromo-2-cyclohexene-1,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

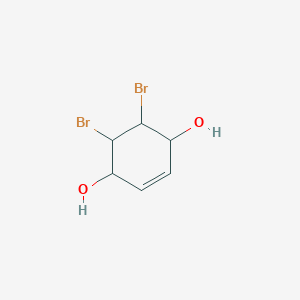

“5,6-Dibromo-2-cyclohexene-1,4-diol” is a chemical compound with the molecular formula C6H8Br2O2. It is a derivative of cyclohexene, a six-membered carbon ring, with two bromine atoms and two hydroxyl groups attached .

Molecular Structure Analysis

The molecular structure of “5,6-Dibromo-2-cyclohexene-1,4-diol” can be inferred from its name and molecular formula. The “cyclohexene” part indicates a six-membered carbon ring with one double bond. The “5,6-Dibromo” part means that there are bromine atoms attached to the 5th and 6th carbons of the ring. The “1,4-diol” part indicates the presence of hydroxyl groups (-OH) on the 1st and 4th carbons .Chemical Reactions Analysis

The chemical reactions involving “5,6-Dibromo-2-cyclohexene-1,4-diol” would depend on the specific conditions and reagents used. Generally, brominated compounds can participate in various types of reactions, including elimination, substitution, and addition reactions .Scientific Research Applications

-

Stereochemistry of cyclic compounds

- Field : Organic and Biological Chemistry

- Application : The study involved the oxidation and bromination of 4,5-dimethyl-4-cyclohexene-cis-1,2-dicarboxylic acid and its anhydride .

- Method : The study provided proof for the configurations of the then formed β -epoxy anhydride, 5-hydroxy and 5-bromo γ -lactone acids, and cis-glycol .

- Results : The results of the acid hydrolysis of the trans-dibromo anhydride suggested that the bromine atoms in this compound have a diaxial arrangement .

-

Construction of three stereocenters via hydrogenative desymmetrization

- Field : Science China Chemistry

- Application : A Ru-catalyzed hydrogenative desymmetrization of 2,2,5-trisubstituted cyclohexane-1,3-diones was developed for construction of three stereocenters .

- Method : This method includes two coherent and discontiguous chiral centers and a chiral quaternary carbon with excellent enantio- and diastereoselectivities .

- Results : Stereodivergent synthesis of four stereoisomers could be conducted with high enantioselectivities .

-

Stereoisomerism in Disubstituted Cyclohexanes

- Field : Organic Chemistry

- Application : The study involved the various isomers of dichlorocyclohexane .

- Method : The study provided proof for the configurations of the then formed β -epoxy anhydride, 5-hydroxy and 5-bromo γ -lactone acids, and cis-glycol .

- Results : The results of the acid hydrolysis of the trans-dibromo anhydride suggested that the bromine atoms in this compound have a diaxial arrangement .

-

Nomenclature of Cycloalkanes

- Field : Organic Chemistry

- Application : Many organic compounds found in nature or created in a laboratory contain rings of carbon atoms with distinguishing chemical properties; these compounds are known as cycloalkanes .

- Method : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .

- Results : The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane, although other cycloalkanes varying in the number of carbons can be synthesized .

-

Stereoisomerism in Disubstituted Cyclohexanes

- Field : Organic Chemistry

- Application : The study involved the various isomers of dichlorocyclohexane .

- Method : The study provided proof for the configurations of the then formed β -epoxy anhydride, 5-hydroxy and 5-bromo γ -lactone acids, and cis-glycol .

- Results : The results of the acid hydrolysis of the trans-dibromo anhydride suggested that the bromine atoms in this compound have a diaxial arrangement .

-

Nomenclature of Cycloalkanes

- Field : Organic Chemistry

- Application : Many organic compounds found in nature or created in a laboratory contain rings of carbon atoms with distinguishing chemical properties; these compounds are known as cycloalkanes .

- Method : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .

- Results : The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane, although other cycloalkanes varying in the number of carbons can be synthesized .

Safety And Hazards

Future Directions

The future directions for research on “5,6-Dibromo-2-cyclohexene-1,4-diol” could include exploring its potential applications in various fields, such as organic synthesis, materials science, and medicinal chemistry. Additionally, further studies could be conducted to fully understand its reactivity, stability, and other properties .

properties

IUPAC Name |

5,6-dibromocyclohex-2-ene-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-6,9-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMGPRNBMJDWOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(C1O)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromo-2-cyclohexene-1,4-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2877929.png)

![N-[1-(butylcarbamoyl)cyclohexyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2877931.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2877935.png)

![2-[(3-Methoxyphenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2877940.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2877942.png)

![1-[4-(8-Hydroxy-3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877947.png)

![N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B2877948.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B2877949.png)